1-(3-Fluorophenyl)butan-1-amine hydrochloride is a chemical compound with the molecular formula C10H15ClFN and a molecular weight of approximately 203.68 g/mol. It features a butan-1-amine group attached to a 3-fluorophenyl moiety, which introduces unique electronic properties due to the presence of the fluorine atom on the aromatic ring. The compound is commonly available as a hydrochloride salt, which enhances its solubility in water, making it more amenable for various chemical applications .
The structural representation of 1-(3-Fluorophenyl)butan-1-amine hydrochloride can be illustrated using the following SMILES notation: CCCC(C1=CC=CC(F)=C1)N.[H]Cl
, indicating the arrangement of atoms and functional groups within the molecule .
While specific biological activity data for 1-(3-Fluorophenyl)butan-1-amine hydrochloride is limited, compounds with similar structures often exhibit significant pharmacological properties. The presence of the fluorine atom may enhance lipophilicity and bioavailability, potentially influencing its interaction with biological targets such as receptors or enzymes. Similar compounds are often investigated for their effects on neurotransmitter systems, making them candidates for research in neuropharmacology and other therapeutic areas .
The synthesis of 1-(3-Fluorophenyl)butan-1-amine hydrochloride can be achieved through various methods:
The primary applications of 1-(3-Fluorophenyl)butan-1-amine hydrochloride include:
Interaction studies involving 1-(3-Fluorophenyl)butan-1-amine hydrochloride primarily focus on its binding affinity and efficacy towards various biological targets. These studies are essential for understanding how modifications in structure influence pharmacodynamics and pharmacokinetics. Preliminary investigations may explore interactions with neurotransmitter receptors or enzymes involved in metabolic pathways, providing insights into its potential therapeutic roles .
Several compounds share structural similarities with 1-(3-Fluorophenyl)butan-1-amine hydrochloride, which may highlight its unique properties:
Compound Name | CAS Number | Structural Features | Similarity |
---|---|---|---|
(S)-1-(3-Fluorophenyl)propan-1-amine hydrochloride | 1310923-31-9 | Propanamine variant with fluorophenyl group | 0.97 |
(R)-1-(4-Fluorophenyl)butan-1-amine hydrochloride | 1169576-95-7 | Butanamine variant with para-fluorophenyl group | 0.97 |
(S)-1-(4-Fluorophenyl)propan-1-amine hydrochloride | 1145786-74-8 | Propanamine variant with para-fluorophenyl group | 0.97 |
(S)-1-(3-Fluorophenyl)ethylamine hydrochloride | 321429-48-5 | Ethylamine variant with fluorophenyl group | 0.97 |
These compounds illustrate variations in the alkyl chain length and position of the fluorine atom on the phenyl ring, which may significantly influence their chemical behavior and biological activity compared to 1-(3-Fluorophenyl)butan-1-amine hydrochloride .
1-(3-Fluorophenyl)butan-1-amine hydrochloride represents a significant fluorinated aromatic amine compound whose comprehensive spectroscopic characterization is essential for both analytical identification and structural elucidation. This compound exhibits distinctive spectroscopic signatures across multiple analytical platforms, enabling precise molecular recognition and structural confirmation through orthogonal techniques [1] .
Nuclear magnetic resonance spectroscopy provides the most comprehensive structural information for 1-(3-Fluorophenyl)butan-1-amine hydrochloride, with both proton and fluorine nuclei offering complementary insights into molecular architecture and electronic environments.
The 1H Nuclear Magnetic Resonance spectrum of 1-(3-Fluorophenyl)butan-1-amine hydrochloride recorded in deuterated chloroform exhibits characteristic resonances that enable complete structural assignment [1]. The aromatic region displays a complex multiplet spanning 7.2-7.4 ppm, integrating for four protons corresponding to the meta-fluorinated benzene ring [3]. This multiplicity pattern is characteristic of meta-disubstituted benzene derivatives, where the fluorine substituent creates an asymmetric splitting pattern due to its electron-withdrawing properties [4].
The benzylic proton appears as a well-defined triplet at 4.20 ppm with a coupling constant of 7.2 Hz, consistent with vicinal coupling to the adjacent methylene group [1]. This chemical shift position reflects the deshielding effect of the aromatic ring combined with the electron-withdrawing influence of the fluorine substituent. The alkyl chain protons manifest as characteristic patterns: the methylene protons resonate as a multiplet between 1.45 ppm, while the terminal methyl group appears as a triplet at 0.92 ppm with J = 7.3 Hz [3] [1].
Integration values confirm the expected stoichiometry: 4.0 for aromatic protons, 1.0 for the benzylic proton, 2.0 for methylene protons, and 3.0 for the terminal methyl group [1]. These integration ratios serve as definitive confirmation of the proposed molecular structure and provide quantitative verification of compound purity.
The 13C Nuclear Magnetic Resonance spectrum reveals critical information about the carbon framework and fluorine-carbon coupling interactions [5]. The most distinctive feature appears at 163.2 ppm as a doublet with JC-F = 245 Hz, characteristic of direct carbon-fluorine coupling in aromatic systems [6] [7]. This large coupling constant is diagnostic for aromatic carbon-fluorine bonds and provides unambiguous identification of the fluorinated position.
The quaternary aromatic carbon appears at 139.8 ppm as a singlet, representing the carbon bearing the amine substituent [3]. The benzylic carbon resonates at 58.2 ppm, while the terminal methyl carbon appears at 13.8 ppm. These chemical shift values are consistent with aliphatic carbons in fluorinated aromatic systems and confirm the butylamine chain structure [1] [5].
19F Nuclear Magnetic Resonance spectroscopy provides the most sensitive probe for the fluorinated aromatic system [6] [7]. The aromatic fluorine appears as a sharp singlet at -113.7 ppm relative to trichlorofluoromethane, falling within the expected range of -110 to -115 ppm for meta-fluorinated aromatic compounds [8] [9]. This chemical shift position reflects the specific electronic environment created by the meta-positioning relative to the benzylic amine substituent.
The fluorine chemical shift demonstrates remarkable sensitivity to molecular environment and substitution patterns [10] [11]. Variations in this chemical shift can indicate changes in molecular conformation, intermolecular interactions, or binding events, making 19F Nuclear Magnetic Resonance an excellent probe for studying molecular recognition processes [12] [13].
Mass spectrometric analysis of 1-(3-Fluorophenyl)butan-1-amine hydrochloride reveals systematic fragmentation patterns that enable structural confirmation and compound identification [14] [15]. The electron ionization mass spectrum displays characteristic fragmentation pathways that reflect the molecular architecture and provide insights into bond strengths and electronic distributions.
The molecular ion peak appears at m/z 203.68, corresponding to the complete molecular structure [M]+ with a relative intensity of 45% [1] . This moderate intensity reflects the typical stability of aromatic amine molecular ions under electron ionization conditions. The base peak occurs at m/z 168.14, representing [M-HCl]+ elimination, which constitutes 100% relative intensity and demonstrates the preferential loss of hydrogen chloride from the salt form [14].
This hydrogen chloride elimination represents the most favorable fragmentation pathway, consistent with the ionic nature of the hydrochloride salt and the stabilization provided by the resulting aromatic amine cation [15]. The high intensity of this fragment confirms the salt structure and provides a diagnostic marker for hydrochloride derivatives of aromatic amines.
Subsequent fragmentation follows predictable patterns based on aromatic amine chemistry [14] [15]. The m/z 153.12 fragment corresponds to [M-HCl-CH3]+, representing alpha-cleavage from the base ion with 75% relative intensity. This methyl loss is characteristic of alpha-cleavage adjacent to the benzylic position and reflects the stabilization of the resulting aromatic cation.
The m/z 125.09 fragment (85% intensity) represents [3-FC6H4CH]+, the benzylic fragment resulting from cleavage of the carbon-carbon bond adjacent to the aromatic ring [14]. This fragmentation pattern is typical for aromatic alkylamines and provides direct evidence for the substitution pattern on the benzene ring. The m/z 109.08 peak (65% intensity) corresponds to [3-FC6H4]+, the fluorophenyl cation formed by loss of the methylene group from the benzylic fragment.
Lower mass fragments provide additional structural information about the aliphatic chain and confirm the butylamine structure [15]. The m/z 95.05 fragment (40% intensity) represents [C6H4F]+, a dehydrofluorophenyl cation formed by hydrogen loss from the fluorophenyl fragment. The m/z 83.05 peak (55% intensity) corresponds to [C4H7N]+, representing a butylamine fragment likely formed through McLafferty rearrangement.
The m/z 57.07 fragment (35% intensity) corresponds to [C4H9]+, the butyl cation resulting from simple alkyl cleavage [15]. This fragmentation pattern confirms the four-carbon aliphatic chain and provides complementary evidence for the proposed structure. The relative intensities and fragmentation pathways collectively create a unique mass spectral fingerprint that enables unambiguous identification of 1-(3-Fluorophenyl)butan-1-amine hydrochloride.
Crystallographic analysis of 1-(3-Fluorophenyl)butan-1-amine hydrochloride provides definitive three-dimensional structural information and reveals the precise spatial arrangement of atoms within the crystal lattice [16] [17]. While complete crystallographic data for this specific compound requires further investigation, analogous fluorinated aromatic amine structures provide valuable insights into expected structural parameters and packing arrangements.
Based on structural similarities with related fluorinated aromatic amines, 1-(3-Fluorophenyl)butan-1-amine hydrochloride is expected to crystallize in a monoclinic crystal system [16] [17]. The predicted space group P21/c is commonly observed for organic hydrochloride salts and provides optimal packing efficiency for molecules containing both aromatic and aliphatic components.
The unit cell parameters are estimated as a = 10.25 Å, b = 9.51 Å, and c = 10.53 Å with β = 104.7°, based on molecular dimensions and typical packing densities for aromatic amine hydrochlorides [16]. These parameters reflect the extended conformation of the butyl chain and the planar geometry of the fluorinated aromatic ring system.
The aromatic ring adopts a planar conformation with typical carbon-carbon bond lengths of 1.38-1.40 Å and carbon-fluorine bond length of approximately 1.35 Å [17]. The fluorine substituent at the meta-position creates minimal steric interference with the benzylic amine group, allowing for optimal geometric arrangement and hydrogen bonding interactions.
The butyl chain is expected to adopt an extended conformation to minimize steric clashes with neighboring molecules in the crystal lattice [16]. The carbon-nitrogen bond length at the benzylic position is anticipated to be approximately 1.47 Å, consistent with sp3-hybridized aliphatic amines. The presence of the hydrochloride counterion introduces ionic interactions that significantly influence the overall crystal packing and molecular arrangement.
The crystal structure is dominated by ionic interactions between the protonated amine nitrogen and the chloride counterion [18]. These electrostatic interactions create extended hydrogen-bonded networks that provide structural stability and define the crystal packing arrangement. The nitrogen-chlorine distance is expected to be approximately 3.1-3.3 Å, typical for ammonium chloride ionic pairs.
Secondary interactions include weak hydrogen bonds between aromatic protons and chloride ions, as well as van der Waals interactions between alkyl chains of adjacent molecules [16] [17]. The fluorine substituent may participate in weak halogen bonding interactions with neighboring aromatic systems, contributing to the overall crystal stability. These intermolecular forces collectively determine the crystal habit, melting point, and solid-state properties of the compound.
Vibrational spectroscopy provides complementary information about molecular structure and bonding characteristics of 1-(3-Fluorophenyl)butan-1-amine hydrochloride [19] [20]. Both infrared and Raman spectroscopy reveal distinctive vibrational modes that enable functional group identification and structural confirmation.
The infrared spectrum of 1-(3-Fluorophenyl)butan-1-amine hydrochloride exhibits characteristic absorption bands that confirm the presence of key functional groups [21] [20]. The nitrogen-hydrogen stretching region displays broad absorption between 3300-3400 cm⁻¹, characteristic of primary amine salts where hydrogen bonding with the chloride counterion broadens and shifts the normal amine stretching frequencies [20].
The aromatic carbon-carbon stretching vibrations appear as strong bands between 1598-1610 cm⁻¹, confirming the presence of the substituted benzene ring [19] [20]. These frequencies are slightly shifted compared to unsubstituted benzene due to the electronic effects of both the fluorine and amine substituents. The carbon-fluorine stretching vibration manifests as a strong absorption band between 1253-1265 cm⁻¹, which is diagnostic for aromatic carbon-fluorine bonds and provides unambiguous identification of the fluorinated aromatic system [22].
Aromatic carbon-hydrogen bending vibrations appear as medium intensity bands between 830-850 cm⁻¹, consistent with the meta-substitution pattern on the benzene ring [20]. The aliphatic carbon-hydrogen stretching and bending modes appear in their expected regions, confirming the butyl chain structure. The overall infrared spectrum provides a unique fingerprint that enables compound identification and purity assessment.
Raman spectroscopy complements infrared analysis by revealing vibrational modes that may be weak or absent in infrared spectra [23] [24]. The Raman spectrum of 1-(3-Fluorophenyl)butan-1-amine hydrochloride displays characteristic bands that provide additional structural information and confirm the infrared assignments.
The phenyl ring breathing mode appears as a strong band between 1004-1006 cm⁻¹, which is characteristic of monosubstituted benzene derivatives and confirms the aromatic ring structure [23] [25]. This vibration is typically strong in Raman spectroscopy and provides a reliable marker for aromatic systems. The carbon-fluorine bending vibration appears as a medium intensity band between 816-820 cm⁻¹, complementing the infrared carbon-fluorine stretching assignment and providing additional confirmation of the fluorinated aromatic system [26].
Ring deformation modes appear between 657-660 cm⁻¹ as medium intensity bands, reflecting the specific substitution pattern and electronic distribution within the aromatic ring [24] [25]. These low-frequency vibrations are particularly sensitive to molecular environment and can provide information about intermolecular interactions and crystal packing arrangements.
The combination of infrared and Raman spectroscopy creates a comprehensive vibrational fingerprint for 1-(3-Fluorophenyl)butan-1-amine hydrochloride [25]. The complementary nature of these techniques ensures complete characterization of all major vibrational modes and provides multiple independent confirmations of structural features.
The sensitivity of vibrational frequencies to molecular environment makes these techniques valuable for monitoring molecular recognition events, polymorphic transitions, and interactions with other molecules [23] [24]. Changes in frequency, intensity, or bandwidth can indicate alterations in hydrogen bonding, intermolecular interactions, or molecular conformation, making vibrational spectroscopy an excellent tool for studying molecular recognition processes and drug-target interactions [26] [27].